molecular formula C16H22N2O3 B11389706 Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B11389706
M. Wt: 290.36 g/mol
InChI Key: QJCFHRSTMUEQCX-UHFFFAOYSA-N
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Description

Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a benzyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of 1-benzyl-3-oxopiperazine with propyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Propyl 2-(1-benzyl-3-carboxypiperazin-2-yl)acetate.

    Reduction: Propyl 2-(1-benzyl-3-hydroxypiperazin-2-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is not fully understood, but it is believed to interact with various molecular targets in the body. The piperazine ring can bind to receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Similar structure but with an ethyl ester group instead of a propyl ester group.

    Methyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Similar structure but with a methyl ester group.

    Butyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Similar structure but with a butyl ester group.

Uniqueness

Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The propyl group may also affect the compound’s biological activity and pharmacokinetics compared to its analogs.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

InChI

InChI=1S/C16H22N2O3/c1-2-10-21-15(19)11-14-16(20)17-8-9-18(14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)

InChI Key

QJCFHRSTMUEQCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2

Origin of Product

United States

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